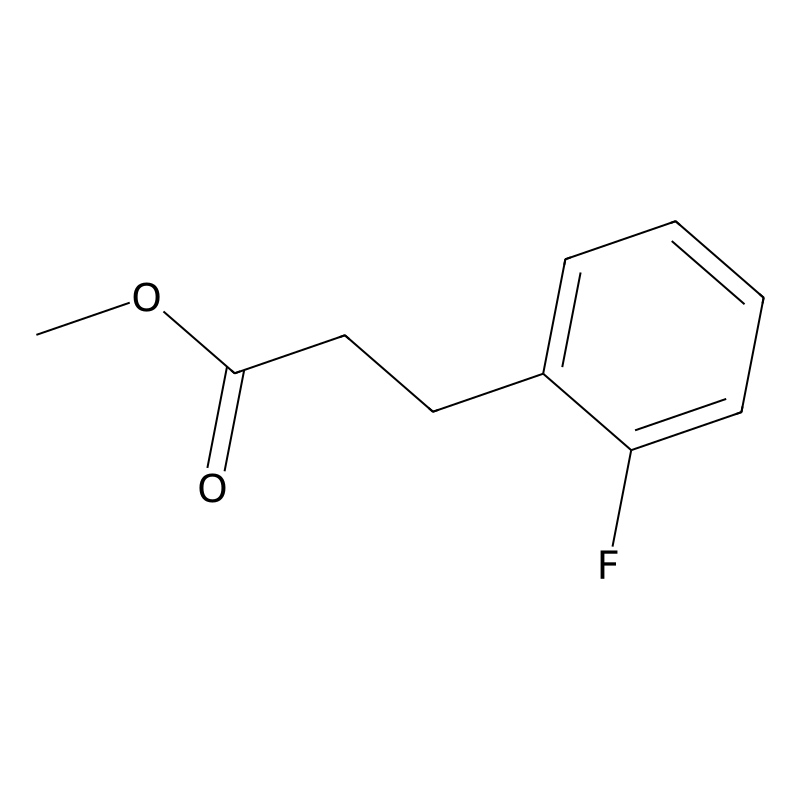Methyl 3-(2-fluorophenyl)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
This compound could be used as a building block in the synthesis of more complex organic molecules . The specific procedures would depend on the target molecule and the reaction conditions.
Pharmaceutical Research
Given its structure, it might be used in the development of new pharmaceuticals. The fluorophenyl group is common in many drugs, and this compound could be a precursor in the synthesis of such drugs .
Material Science
In material science, it could be used in the synthesis of new materials, possibly as a monomer in polymer synthesis .
Analytical Chemistry
It could be used as a standard or reference compound in various analytical techniques .
Chemical Education
This compound could be used in educational settings, for teaching purposes in laboratory classes .
Environmental Chemistry
It might be used in studies related to environmental chemistry, such as understanding its behavior and fate in the environment .
Purification and Synthesis
This compound can be purified by column chromatography on silica gel (hexane/ethyl acetate 5/1) to yield Methyl 3-(2-fluorophenyl)propanoate in quantitative yield .
Material Science
Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research might use this compound .
Product Choice and Process Excellence
This compound might be used in scientific research where product choice, services, process excellence are important .
Methyl 3-(2-fluorophenyl)propanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 182.19 g/mol. The structure consists of a propanoate group attached to a phenyl ring that has a fluorine substituent located at the para position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity.
- Oxidation: This compound can be oxidized to produce corresponding carboxylic acids.
- Reduction: The ester group can be reduced to form the corresponding alcohol.
- Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may utilize nucleophiles such as sodium methoxide or potassium tert-butoxide.
The synthesis of methyl 3-(2-fluorophenyl)propanoate typically involves several steps:
- Formation of the Propanoate: The starting material, 2-fluorobenzaldehyde, is reacted with an appropriate reagent to form an intermediate.
- Esterification: The intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield methyl 3-(2-fluorophenyl)propanoate.
Experimental conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time play crucial roles in optimizing yield and purity during synthesis .
Methyl 3-(2-fluorophenyl)propanoate has several applications across various fields:
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
- Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
- Material Science: Utilized in developing specialty chemicals with specific properties due to its fluorinated structure .
Interaction studies involving methyl 3-(2-fluorophenyl)propanoate focus on its binding affinity to biological targets, such as enzymes or receptors. The incorporation of fluorine may enhance interactions due to increased electronegativity and steric effects, which can modulate enzyme activity or receptor binding. These studies are essential for understanding the compound's potential therapeutic applications and mechanisms of action in biological systems .
Several compounds share structural similarities with methyl 3-(2-fluorophenyl)propanoate, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 3-(3-fluorophenyl)propanoate | Similar propanoate structure but with a different fluorine position | Different electronic properties due to fluorine position |
| Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate | Contains two fluorine atoms on the propanoate group | Increased reactivity due to additional fluorine atoms |
| Methyl 3-(4-fluorophenyl)propanoate | Fluorine at the para position on the phenyl ring | Potentially different biological activity compared to meta-substituted variants |
Methyl 3-(2-fluorophenyl)propanoate is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research applications in chemistry and biology .







